molecular formula C7H14O4 B6236103 4-methoxy-3-(methoxymethyl)butanoic acid CAS No. 1313372-42-7

4-methoxy-3-(methoxymethyl)butanoic acid

Cat. No.: B6236103
CAS No.: 1313372-42-7
M. Wt: 162.18 g/mol
InChI Key: GQXFHCMUBQDRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-(methoxymethyl)butanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of butanoic acid, featuring methoxy and methoxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(methoxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybutanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These could include continuous flow reactions where the reagents are mixed and reacted in a controlled manner to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(methoxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxy-3-(methoxymethyl)butanal, while reduction could produce 4-methoxy-3-(methoxymethyl)butanol.

Scientific Research Applications

4-methoxy-3-(methoxymethyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-methoxy-3-(methoxymethyl)butanoic acid exerts its effects involves interactions with various molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)butanoic acid: Similar in structure but lacks the methoxy group at the 4-position.

    4-methoxybutanoic acid: Lacks the methoxymethyl group.

    Butanoic acid, 4-methoxy-, methyl ester: An ester derivative with different reactivity and properties.

Uniqueness

4-methoxy-3-(methoxymethyl)butanoic acid is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

1313372-42-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

4-methoxy-3-(methoxymethyl)butanoic acid

InChI

InChI=1S/C7H14O4/c1-10-4-6(5-11-2)3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

InChI Key

GQXFHCMUBQDRKG-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)O)COC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.